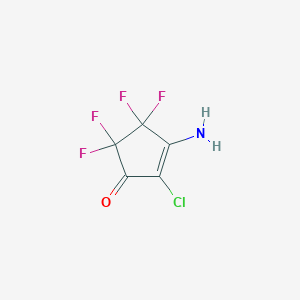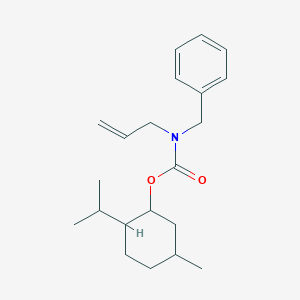![molecular formula C8H6ClF3O2S2 B6312474 [4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride CAS No. 1357627-09-8](/img/structure/B6312474.png)
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethylthio)phenylmethanesulfonyl chloride, also known as TFMSCl, is a reagent used in organic synthesis and biochemistry. It is a colorless, crystalline compound that is soluble in both organic and aqueous solvents. It is a highly reactive reagent, and has a wide range of applications in organic synthesis and biochemistry. In particular, it is used in the synthesis of organic compounds, in the purification of proteins and peptides, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the purification of proteins and peptides, as well as in the study of the biochemical and physiological effects of drugs. Additionally, it is used in the study of enzyme kinetics, and in the study of the structure and function of proteins.
Wirkmechanismus
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride acts as a nucleophile in organic synthesis. It reacts with electrophiles, such as carbonyl compounds, to form a covalent bond. The reaction is reversible, and the products can be separated by chromatography.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme trypsin, which is involved in the digestion of proteins. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the enzyme glycogen phosphorylase, which is involved in the breakdown of glycogen.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride has several advantages for use in lab experiments. It is a highly reactive reagent and is relatively inexpensive. Additionally, it is soluble in both organic and aqueous solvents, making it easy to use and handle. However, it is also a highly toxic compound, and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for research involving [4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride. One possibility is to investigate its potential as an inhibitor of other enzymes, such as proteases and phosphatases. Additionally, it could be used to study the structure and function of membrane proteins, and to investigate its potential as a drug target. Finally, it could be used to study the biochemical and physiological effects of drugs, and to develop new drugs.
Synthesemethoden
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride can be synthesized from 4-trifluoromethylthiophenol and thionyl chloride in a two-step reaction. In the first step, the thionyl chloride is added to the 4-trifluoromethylthiophenol in a 1:1 molar ratio. The mixture is stirred at room temperature for 1 hour. In the second step, the reaction mixture is heated to 80°C for 2 hours. The resulting product is a colorless, crystalline solid.
Eigenschaften
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S2/c9-16(13,14)5-6-1-3-7(4-2-6)15-8(10,11)12/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOYEEQLZXCWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)
![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)


